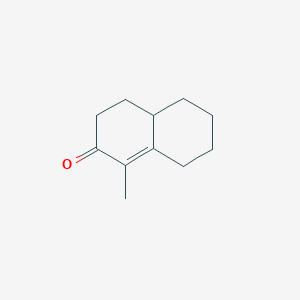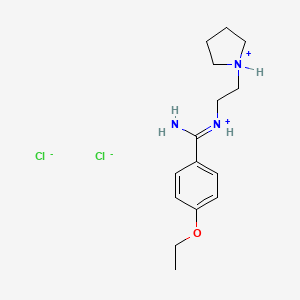
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a diphenylmethoxyethyl group attached to the ammonium ion, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide typically involves the reaction of triethylamine with 2-(diphenylmethoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in a new quaternary ammonium compound.
Applications De Recherche Scientifique
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mécanisme D'action
The mechanism of action of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide involves its interaction with cellular membranes and ion channels. The compound can block specific ion channels, affecting the flow of ions across the membrane. This property is particularly useful in pharmacological research, where it is used to study the function of ion channels and their role in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium iodide: Similar in structure but lacks the diphenylmethoxyethyl group.
Triethylammonium sulfate: Another quaternary ammonium compound with different anionic counterpart.
Tetramethylammonium chloride: A smaller quaternary ammonium compound with different alkyl groups.
Uniqueness
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is unique due to the presence of the diphenylmethoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or ion channels are required.
Propriétés
Numéro CAS |
77967-11-4 |
|---|---|
Formule moléculaire |
C21H30INO |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(triethyl)azanium;iodide |
InChI |
InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DNNNLPRNDBLMAO-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)

![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
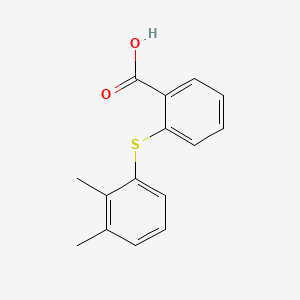
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
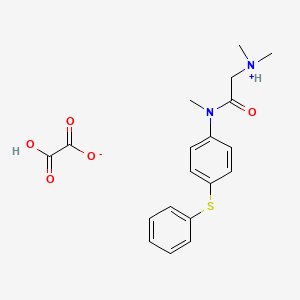

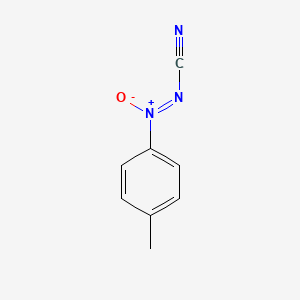
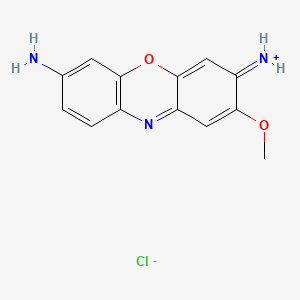
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
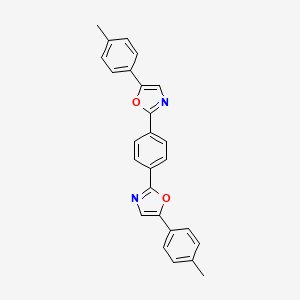
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
